Defined Crystalline Architecture vs. Amorphous or Oily Unprotected Fucosyl Azides Enables Precise Quality Control
2,3,4-Tri-O-acetyl-β-L-fucopyranosyl azide crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.8447(6) Å, b = 8.3527(5) Å, c = 17.443(1) Å, β = 92.081(1)°, and density Dx = 1.333 Mg m⁻³, providing an unambiguous crystallographic fingerprint for identity and purity verification [1]. In contrast, the unprotected β-L-fucopyranosyl azide (CAS 66347-26-0) is typically handled as an amorphous solid or syrup that lacks a published single-crystal structure, complicating lot-to-lot authentication .
| Evidence Dimension | Crystallinity and structural characterization |
|---|---|
| Target Compound Data | Monoclinic P2₁, a=10.8447 Å, b=8.3527 Å, c=17.443 Å, Dx=1.333 Mg m⁻³, R factor=0.039 |
| Comparator Or Baseline | Unprotected β-L-fucopyranosyl azide: no published single-crystal data; typically amorphous or syrupy; identity relies on NMR/IR alone |
| Quantified Difference | Crystalline vs. non-crystalline solid; crystal structure enables absolute configuration confirmation and CIF-based identity validation |
| Conditions | Single-crystal X-ray diffraction at 200 K, Mo Kα radiation (λ = 0.71073 Å); data-to-parameter ratio = 10.3 |
Why This Matters
A defined crystal structure provides an orthogonal quality control metric beyond spectroscopic purity, reducing procurement risk for applications requiring stereochemical fidelity.
- [1] Norris, P.; Zeller, M. 2,3,4-Tri-O-acetyl-β-L-fucopyranosyl azide. Acta Crystallogr. E 2005, 61, 729-730. View Source
